
2-(6-chloro-3-nitropyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6ClN2O4. It is a derivative of pyridine, featuring a chloro and nitro group attached to the pyridine ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetic acid typically involves the nitration of 6-chloropyridine followed by the introduction of the acetic acid group. One common method involves the nitration of 6-chloropyridine using nitric acid and sulfuric acid to yield 6-chloro-3-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Esters: From esterification reactions.
Scientific Research Applications
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific enzymes or receptors.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-nitropyridin-2-yl)acetic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro and chloro groups can interact with molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-3-nitropyridine: Similar structure but with an amino group instead of an acetic acid moiety.
6-Chloro-3-nitropyridine: Lacks the acetic acid group.
2-(6-Chloro-3-nitropyridin-2-yl)amino]acetic acid: Contains an amino group attached to the acetic acid.
Uniqueness
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the nitro and chloro groups on the pyridine ring, along with the acetic acid moiety.
Properties
Molecular Formula |
C7H5ClN2O4 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
2-(6-chloro-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-6-2-1-5(10(13)14)4(9-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
ACAXUFHCKDNXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)



![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)


![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)
